molecular formula C6H3F5N2 B1273420 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine CAS No. 883498-68-8

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Cat. No. B1273420
M. Wt: 198.09 g/mol
InChI Key: WCQXOZYOPSARGE-UHFFFAOYSA-N
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Description

The compound "2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine" is a fluorinated pyridine derivative. Fluorinated pyridines are important in the field of medicinal chemistry due to their unique physical and chemical properties, which can significantly alter the biological activity of pharmaceutical compounds. The presence of trifluoromethyl groups in such compounds is particularly interesting as they can enhance metabolic stability and bioavailability .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing pyridines has been explored in various studies. For instance, the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine leads to the formation of diastereomeric pyrrolines with significant diastereoselectivity . Another approach involves the preparation of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines from pyridinols, which can be further transformed into trifluoromethylated pyrazolopyridines . Additionally, the synthesis of (trifluoroethyl)amino pyridines has been achieved through the reduction of trifluoroacetamide .

Molecular Structure Analysis

The molecular and crystal structures of fluorinated compounds are of great interest due to their potential interactions and binding properties. For example, the study of the molecular and crystal structures of hexafluoroindan derivatives and their complexes with dioxane and pyridine has been conducted, providing insights into the complex formation energies and structural characteristics of such compounds .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, leading to the formation of diverse compounds with potential pharmaceutical applications. The cyclization of diazonium salts derived from trifluoromethylated pyridines to form pyrazolopyridines is one such reaction . These reactions are crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. These compounds often exhibit increased stability and lipophilicity, which can be advantageous in drug design. However, the toxicity profile of these compounds must be carefully considered, as demonstrated by a case of poisoning with 5-amino-2-(trifluoromethyl)pyridine, which resulted in severe symptoms and highlighted the need for caution in their industrial production .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Poly-substituted Pyridines : A novel strategy involves the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, where 2,6-disubstituted 4-amino pyridines are prepared through a domino process in high yields under metal-free conditions (Chen et al., 2010).
  • Development of Novel Pyridine Derivatives : Research has been done on synthesizing novel pyridine derivatives bearing various heterocyclic rings, aimed at studying their effects on tumor cell lines, suggesting its potential in cancer research (Hafez & El-Gazzar, 2020).

Applications in Material Science

  • Synthesis of Poly(ether-imide)s : A study on the synthesis of new pyridine-bridged poly(ether-imide)s based on 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine, demonstrates the application of such compounds in developing materials with excellent thermal properties, mechanical strength, and optical transparency (Wang et al., 2008).

Medical Research Applications

  • Antimalarial Activity : Research on trifluoromethyl-substituted pyridine analogues of 2-aminomethylphenols, such as JPC-3210, has shown promising results for malaria treatment and prevention, highlighting the potential medical applications of these compounds (Chavchich et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

Future Directions

The demand for “2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine” and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXOZYOPSARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392913
Record name 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

CAS RN

883498-68-8
Record name 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine
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